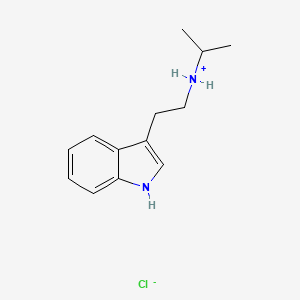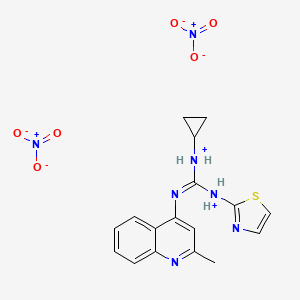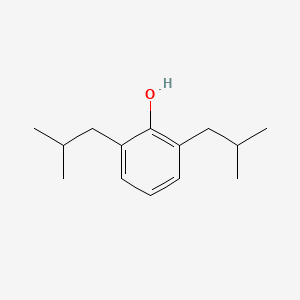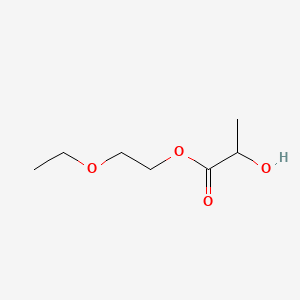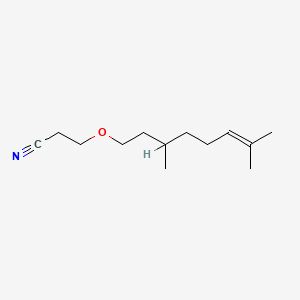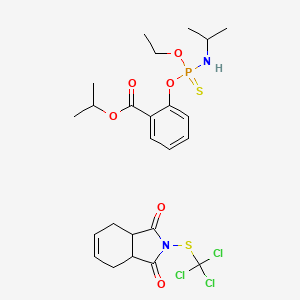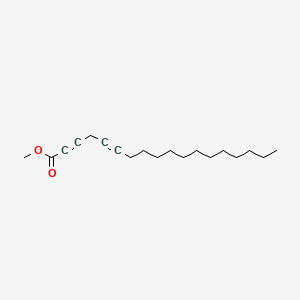
Aminopropyl Triethylene Glycol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aminopropyl Triethylene Glycol is a chemical compound that combines the properties of an amine and a glycol. It is known for its versatility and is used in various industrial and scientific applications. The compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a triethylene glycol moiety.
準備方法
Synthetic Routes and Reaction Conditions
Aminopropyl Triethylene Glycol can be synthesized through a series of chemical reactions. One common method involves the reaction of triethylene glycol with 3-aminopropyltriethoxysilane. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as distillation, purification, and quality control to ensure the compound meets industry standards .
化学反応の分析
Types of Reactions
Aminopropyl Triethylene Glycol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different glycol derivatives, while substitution reactions can produce a variety of amino-functionalized compounds .
科学的研究の応用
Aminopropyl Triethylene Glycol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the modification of biomolecules and in the preparation of biocompatible materials.
Medicine: It is used in drug delivery systems and in the development of medical devices.
作用機序
The mechanism of action of Aminopropyl Triethylene Glycol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with other molecules, while the glycol moiety provides solubility and flexibility. These properties enable the compound to participate in a range of chemical and biological processes .
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but with different functional groups.
Triethylene Glycol: Lacks the amino group, leading to different chemical properties.
Aminopropyl Dimethyl Siloxane: Contains a siloxane backbone, offering different reactivity.
Uniqueness
Aminopropyl Triethylene Glycol is unique due to its combination of an amino group and a triethylene glycol moiety. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in both research and industry .
特性
IUPAC Name |
2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO4/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDDDTPYWDCLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
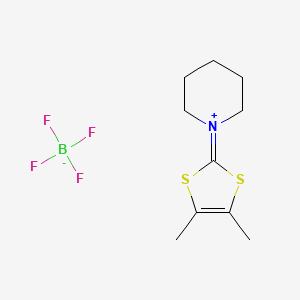
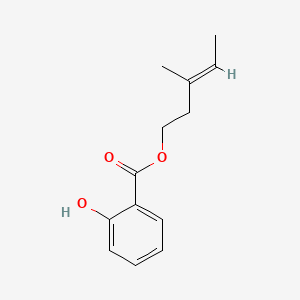

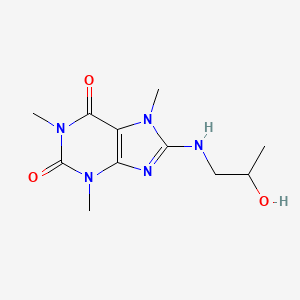

![Ledienosid [German]](/img/structure/B13766944.png)
